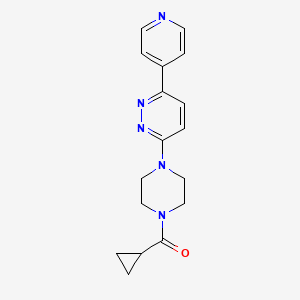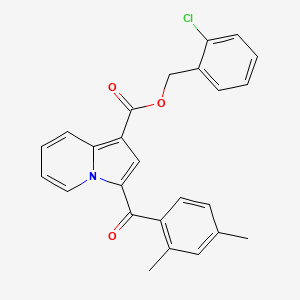
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine (CPP-Pyr) is a novel small molecule that has recently been studied for its potential applications in scientific research. CPP-Pyr is a nitrogen-containing heterocyclic compound that can be synthesized using a variety of methods, and it has been demonstrated to possess a range of biochemical and physiological effects that make it an attractive option for use in laboratory experiments.
科学的研究の応用
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine has recently been studied for its potential applications in scientific research. It has been demonstrated to possess a range of biochemical and physiological effects that make it an attractive option for use in laboratory experiments. 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for use in the development of new therapeutic agents. Additionally, 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine has been studied for its potential applications in drug delivery, as it has been demonstrated to be able to target specific cells and tissues in the body.
作用機序
The mechanism of action of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine is not yet fully understood. However, it is believed that 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine is able to interact with a variety of cellular targets, including proteins, enzymes, and receptors, to produce its various effects. In particular, 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine has been demonstrated to interact with the cyclic AMP-dependent protein kinase, which is involved in the regulation of a variety of cellular processes, including cell growth and differentiation. Additionally, 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine has been shown to interact with the nuclear factor-kappa B, which is involved in the regulation of inflammation and the immune response.
Biochemical and Physiological Effects
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine has been demonstrated to possess a range of biochemical and physiological effects. In particular, 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine has been demonstrated to possess anti-angiogenic and anti-metastatic effects, making it a promising candidate for use in the development of new therapeutic agents. 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine has also been shown to possess antioxidant and neuroprotective effects, making it a potential candidate for use in the treatment of neurological disorders.
実験室実験の利点と制限
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine has a number of advantages for use in laboratory experiments. In particular, 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a small molecule, making it easy to synthesize and manipulate in the laboratory. Additionally, 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a stable compound, making it easy to store and transport. Furthermore, 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine has a wide range of biochemical and physiological effects, making it a promising candidate for use in the development of new therapeutic agents.
However, 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine also has a number of limitations for use in laboratory experiments. In particular, the mechanism of action of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine is not yet fully understood, making it difficult to predict its effects in the body. Additionally, 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine has a number of potential side effects, including nausea, vomiting, and diarrhea, which may limit its use in clinical trials.
将来の方向性
Given the potential of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine for use in scientific research, there are a number of potential future directions for its development. In particular, further research is needed to determine the exact mechanism of action of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine and to identify potential therapeutic applications. Additionally, further research is needed to investigate the potential side effects of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine and to develop strategies to minimize their occurrence. Finally, further research is needed to investigate the potential of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine for use in drug delivery and to develop strategies to optimize its delivery to target cells and tissues.
合成法
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine can be synthesized from a variety of starting materials, including 4-chloropyridine, 4-aminopyridine, and 4-cyano-pyridine. The most common method is the condensation of 4-chloropyridine and 4-aminopyridine in the presence of a base such as sodium hydroxide. This reaction produces a cyclic intermediate which can then be treated with aqueous sodium hydroxide to yield the desired product. Other methods for the synthesis of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine include the condensation of 4-cyano-pyridine with 4-aminopyridine, the condensation of 4-chloropyridine with 4-cyano-pyridine, and the condensation of 4-cyano-pyridine with 4-chloropyridine.
特性
IUPAC Name |
cyclopropyl-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-17(14-1-2-14)22-11-9-21(10-12-22)16-4-3-15(19-20-16)13-5-7-18-8-6-13/h3-8,14H,1-2,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHJEQHIZBQWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)pentanamide](/img/structure/B6532925.png)
![N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B6532944.png)
![N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide](/img/structure/B6532950.png)
![N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopentanecarboxamide](/img/structure/B6532957.png)
![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide](/img/structure/B6532965.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B6532988.png)
![{[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B6533002.png)
![1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B6533012.png)

![3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533027.png)
![6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533035.png)
![3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533041.png)
![3-methyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533046.png)